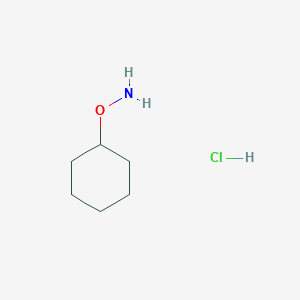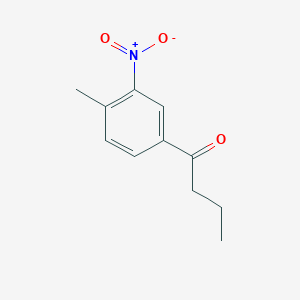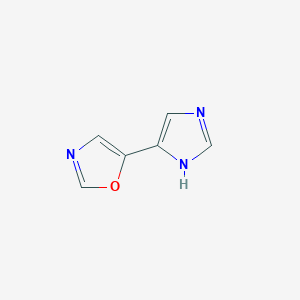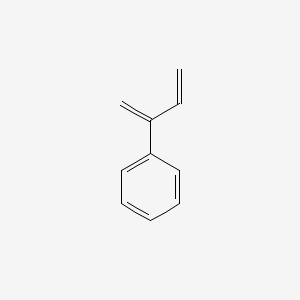
buta-1,3-dien-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
buta-1,3-dien-2-ylbenzene, also known as 2-phenyl-1,3-butadiene, is an organic compound with the molecular formula C10H10 and a molecular weight of 130.1864 g/mol It is a derivative of benzene with a methylene and propenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: buta-1,3-dien-2-ylbenzene can be synthesized through various methods, including the reaction of phenylacetylene with formaldehyde in the presence of a base. Another method involves the reaction of styrene with acetylene under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, is common in these processes to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: buta-1,3-dien-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed:
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
buta-1,3-dien-2-ylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of buta-1,3-dien-2-ylbenzene involves its interaction with various molecular targets. In oxidation reactions, it forms reactive intermediates that can further react to form stable products. In substitution reactions, the electron-rich benzene ring undergoes electrophilic attack, leading to the formation of substituted products .
Comparison with Similar Compounds
- 1,3-Butadiene, 2-phenyl-
- Phenoprene
- 2-Phenylbutadiene
- 2-Phenyl-1,3-butadiene
Comparison: buta-1,3-dien-2-ylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. For example, its ability to undergo specific oxidation and substitution reactions makes it valuable in synthetic chemistry .
Properties
CAS No. |
2288-18-8 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
buta-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C10H10/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H2 |
InChI Key |
IMJGQTCMUZMLRZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)C1=CC=CC=C1 |
Related CAS |
26711-10-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


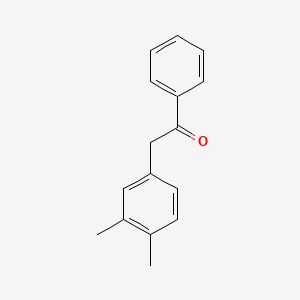
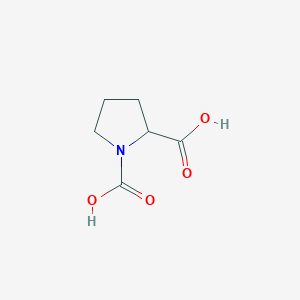
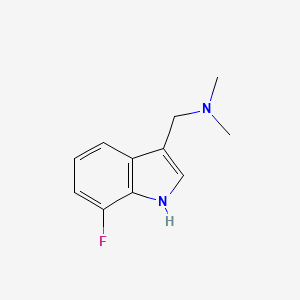
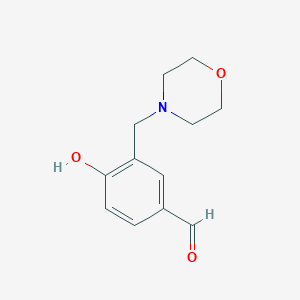
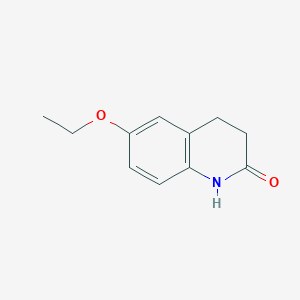
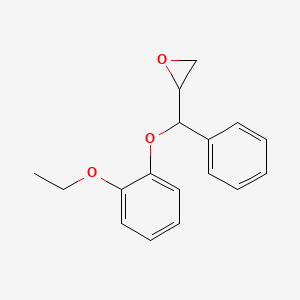
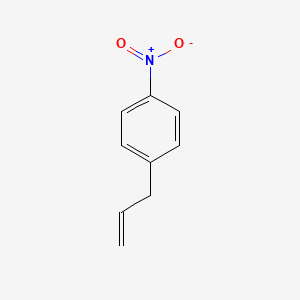
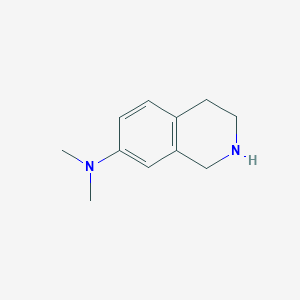
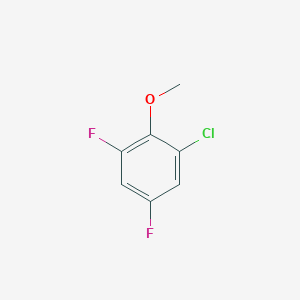
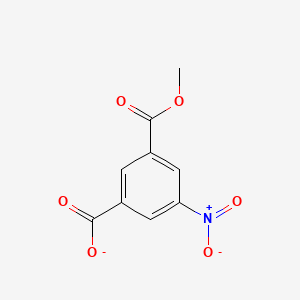
![5-(Chloromethyl)benzo[b]thiophene](/img/structure/B8794608.png)
